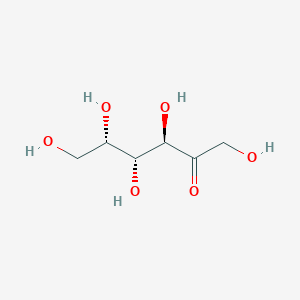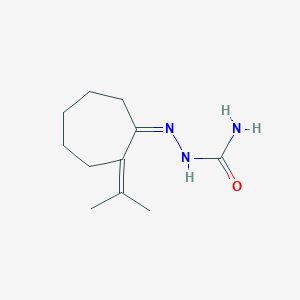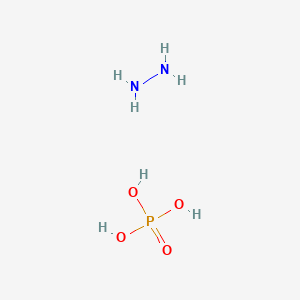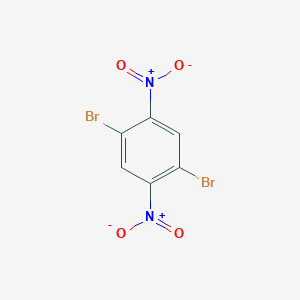
1,4-Dibromo-2,5-dinitrobenzene
Übersicht
Beschreibung
1,4-Dibromo-2,5-dinitrobenzene is a chemical compound with the molecular formula C6H2Br2N2O4 . It is a derivative of benzene, where two bromine atoms and two nitro groups are substituted at the 1,4- and 2,5-positions respectively .
Molecular Structure Analysis
The molecular structure of 1,4-Dibromo-2,5-dinitrobenzene consists of a benzene ring with two bromine atoms and two nitro groups attached. The molecular weight is 360.806 . The exact 3D structure can be viewed using specific software .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Transformations
1,4-Dibromo-2,5-dinitrobenzene serves as a precursor in various organic transformations, particularly those involving the intermediate formation of benzynes. Efficient methods for accessing synthetically valuable derivatives, such as 1,2-Dibromobenzenes, are developed using 1,4-Dibromo-2,5-dinitrobenzene and related compounds (Diemer, Leroux, & Colobert, 2011).
Electrochemical Studies
The electrochemical behavior of 1,4-dinitrobenzene, a closely related compound, has been studied extensively. Its reduction on electrodes is impacted by the presence of proton donors, revealing insights into hydrogen bonding and protonation processes in mixed media (Tian & Jin, 2011).
Polymer Synthesis
1,4-Dibromo-2,5-dinitrobenzene is instrumental in polymer synthesis, such as in the production of polystyrene macromonomers and comb-like polyphenylenes. It acts as an initiator in Atom Transfer Radical Polymerization (ATRP), leading to new materials with high solubility and unique properties (Cianga & Yagcı, 2001).
Regioselective Nitration Studies
The compound's derivatives are key in studying regioselective nitration, crucial for synthesizing Schiff base macrocycles and other molecules. Detailed computational analysis of the dinitration process offers insights into reaction mechanisms and solvent effects (Shopsowitz, Lelj, & MacLachlan, 2011).
Explosive and Hazardous Material Detection
1,4-Dibromo-2,5-dinitrobenzene and its analogs play a role in detecting hazardous materials like explosives. For instance, its derivatives have been used in developing sensors for detecting nitroaromatic compounds, crucial in explosive detection technologies (Richardson et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,4-dibromo-2,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2O4/c7-3-1-5(9(11)12)4(8)2-6(3)10(13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTZEKUEAHGFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305731 | |
| Record name | 1,4-Dibromo-2,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2,5-dinitrobenzene | |
CAS RN |
18908-08-2 | |
| Record name | 1,4-Dibromo-2,5-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18908-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dibromo-2,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



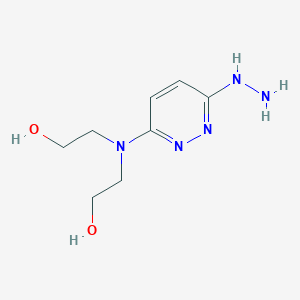


![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)
